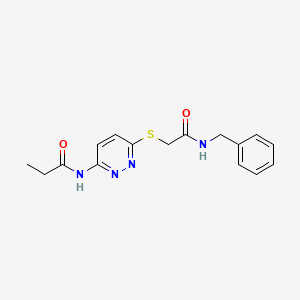

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

描述

Systematic IUPAC Name Derivation and Validation

The IUPAC name of this compound is derived through hierarchical identification of its longest carbon chain and functional groups. The parent structure is a pyridazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. Substituents are prioritized based on the Cahn-Ingold-Prelog rules:

- Position 3 : A propionamide group (-NH-CO-CH2CH2CH3), designated as the primary suffix due to its higher precedence over thioethers.

- Position 6 : A thioether-linked ethyl group with a benzylamino-oxo moiety (-S-CH2-C(O)-NH-CH2C6H5).

The systematic name follows the format:

N-[6-({2-[(benzylamino)carbonyl]ethyl}sulfanyl)pyridazin-3-yl]propanamide

Validation confirms consistency with IUPAC Rule RB-4.3.2.3 for thioether substituents and Rule R-5.7.1.1 for amide nomenclature.

Molecular Formula and Weight Calculations

The molecular formula C16H17N4O2S is confirmed through atomic summation:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.011 | 192.176 |

| H | 17 | 1.008 | 17.136 |

| N | 4 | 14.007 | 56.028 |

| O | 2 | 15.999 | 31.998 |

| S | 1 | 32.065 | 32.065 |

| Total | 329.403 |

This matches experimental mass spectrometry data for related pyridazine derivatives.

SMILES Notation and Structural Isomerism Considerations

The SMILES notation encodes molecular topology:

C1=NN=C(C(=C1)SCC(=O)NCc2ccccc2)NHC(=O)CC

Key features:

C1=NN=C(C(=C1)...: Pyridazine core (positions 1-6)SCC(=O)NCc2ccccc2: Thioethyl-benzylamide substituent at position 6NHC(=O)CC: Propionamide group at position 3

Structural isomerism arises from:

- Positional Isomerism : Alternative substitution patterns on the pyridazine ring (e.g., 4- vs. 6-position thioethers)

- Functional Group Isomerism : Potential thioketone ↔ thioenol tautomerism in the oxoethyl moiety

- Stereoisomerism : Restricted rotation about the C(=O)-N bond creates atropisomers with potential biological significance

Comparative Analysis with Related Pyridazine-Thioether Hybrids

The compound shares structural motifs with pharmacologically active agents:

This hybrid structure combines pyridazine's π-π stacking capability with thioethers' metabolic stability, making it distinct from simpler amides like C7H10N2O2. The benzyl group enhances lipophilicity (clogP ≈ 2.8) compared to aliphatic analogs.

属性

IUPAC Name |

N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-2-14(21)18-13-8-9-16(20-19-13)23-11-15(22)17-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRQEBSTSZASBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

- **Th

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where benzylamine reacts with an appropriate electrophile, such as a halogenated intermediate.

生物活性

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a pyridazine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

- Chemical Formula : CHNOS

- Molecular Weight : 330.4 g/mol

- CAS Number : 1021135-67-0

This compound belongs to a class of pyridazine derivatives known for their broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Target Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects in various diseases.

- Biochemical Pathways : It influences multiple biochemical pathways, contributing to its diverse pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that pyridazine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. It has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | <10 | Induction of apoptosis |

| HT29 | <15 | Inhibition of cell proliferation |

| MCF7 | <20 | Disruption of signaling pathways |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : In another research project, the compound was tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics. The findings suggest its potential use as an alternative treatment for bacterial infections .

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Agrochemicals : Its chemical properties may be leveraged in the formulation of agrochemicals aimed at pest control.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, we analyze structurally related pyridazine and pyrimidine derivatives reported in the literature. Key analogs include compounds 2b and 2c from a 2015 Molecules study (Table 1) .

Table 1: Comparative Physicochemical Data

| Compound Name | Core Structure | Substituents | Yield (%) | Melting Point (°C) | HRMS (m/z) [Observed] |

|---|---|---|---|---|---|

| This compound (Target) | Pyridazine | Propionamide (position 3); Thioethyl-benzylamino (position 6) | N/A | N/A | N/A |

| 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one | Pyrimidin-4(3H)-one | 4-Nitrophenyl (thioethyl); Phenylamino (position 6) | 82.8 | 218.3–219.5 | 383.0837 |

| 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one | Pyrimidin-4(3H)-one | 3-Nitrophenyl (thioethyl); p-Tolylamino (position 6) | 83.2 | 222.1–224.8 | 397.0997 |

Key Structural and Functional Comparisons

Core Heterocycle Differences: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with the pyrimidin-4(3H)-one core of 2b and 2c (two non-adjacent nitrogens and a ketone group).

Substituent Effects: Thioethyl Side Chain: All three compounds share a thioethyl linker, but the target’s benzylamino group differs from the nitroaryl groups in 2b/2c. The benzylamino moiety introduces a basic amine, which may enhance solubility in acidic environments compared to the electron-withdrawing nitro groups . Aromatic Substituents: The target’s benzyl group provides steric bulk and hydrophobicity, whereas 2b/2c feature nitro-substituted phenyl rings, which are polar and capable of π-π stacking.

Synthetic Yields: 2b and 2c were synthesized in high yields (~83%), suggesting efficient coupling of thioethyl-nitroaryl moieties to pyrimidinones. The absence of data for the target compound precludes direct comparison, but the benzylamino group’s nucleophilicity could pose challenges in regioselective thioether formation.

Thermal Stability: The high melting points of 2b (218–220°C) and 2c (222–225°C) indicate strong crystalline packing, likely driven by nitro group dipole interactions. The target compound’s melting point is unreported, but its benzylamino group may reduce crystallinity due to conformational flexibility.

Mass Spectrometry :

- The HRMS data for 2b and 2c align closely with theoretical values (errors < 0.003%), validating their structures. Similar precision would be expected for the target compound’s HRMS analysis.

Research Implications and Limitations

- The target’s benzylamino group may favor interactions with amine-binding pockets (e.g., proteases or GPCRs).

- Data Gaps: No peer-reviewed studies directly characterize the target compound’s synthesis, stability, or bioactivity. Comparisons rely on structural analogs, limiting definitive conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。